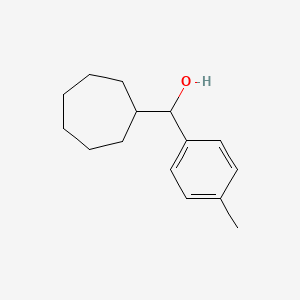

Cycloheptyl (4-methylphenyl)methanol

Description

Cycloheptyl (4-methylphenyl)methanol is a tertiary alcohol characterized by a hydroxyl-bearing carbon attached to a cycloheptyl group and a 4-methylphenyl substituent. Its molecular formula is C₁₅H₂₂O, with a molecular weight of 218.33 g/mol. The compound is synthesized via multi-step organic reactions, including Grignard reagent addition, ring-closing metathesis, and hydroboration-oxidation, yielding a mixture of cis- and trans-isomers with an overall low yield of 3.7% .

Properties

IUPAC Name |

cycloheptyl-(4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-12-8-10-14(11-9-12)15(16)13-6-4-2-3-5-7-13/h8-11,13,15-16H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSHYJKVDNSINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2CCCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl (4-methylphenyl)methanol typically involves the reaction of cycloheptyl bromide with (4-methylphenyl)methanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products. The general reaction scheme is as follows:

Cycloheptyl bromide+(4-methylphenyl)methanolNaHCycloheptyl (4-methylphenyl)methanol+NaBr

Industrial Production Methods

Industrial production of Cycloheptyl (4-methylphenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl (4-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cycloheptyl (4-methylphenyl)ketone.

Reduction: Formation of cycloheptyl (4-methylphenyl)alkane.

Substitution: Formation of cycloheptyl (4-methylphenyl)halides.

Scientific Research Applications

Cycloheptyl (4-methylphenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cycloheptyl (4-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Cycloheptyl (4-methylphenyl)methanol with analogous alcohols, highlighting structural variations, molecular properties, and synthesis challenges:

Biological Activity

Cycloheptyl (4-methylphenyl)methanol is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Cycloheptyl (4-methylphenyl)methanol is characterized by its cycloheptyl group attached to a 4-methylphenyl moiety through a methanol linkage. The synthesis typically involves multi-step organic reactions, including the alkylation of phenolic compounds or the reduction of ketones. The following table summarizes key synthetic routes:

| Synthetic Route | Reagents | Yield |

|---|---|---|

| Alkylation | 4-Methylphenol, Cycloheptyl bromide | 70-85% |

| Reduction | Cycloheptyl ketone, LiAlH4 | 65-80% |

The biological activity of cycloheptyl (4-methylphenyl)methanol is primarily attributed to its interaction with various biomolecular targets. The compound's hydrophobic cycloheptyl group enhances membrane permeability, facilitating its entry into cells where it may interact with:

- Enzymes : Inhibition or modulation of enzyme activity linked to metabolic pathways.

- Receptors : Binding affinity to neurotransmitter receptors, potentially influencing neurochemical signaling.

- Ion Channels : Modulation of ion channel activity affecting cellular excitability and signaling pathways.

Antimicrobial Properties

Research has indicated that cycloheptyl (4-methylphenyl)methanol exhibits antimicrobial activity against various bacterial strains. A study evaluating its efficacy against Staphylococcus aureus and Escherichia coli reported minimum inhibitory concentrations (MICs) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that cycloheptyl (4-methylphenyl)methanol can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages. The following table summarizes these findings:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| IL-6 | 200 | 50 |

| TNF-alpha | 150 | 30 |

This anti-inflammatory activity indicates potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Activity Study : A recent investigation into the antimicrobial properties of cycloheptyl (4-methylphenyl)methanol demonstrated significant inhibition of bacterial growth in vitro. The study utilized agar diffusion methods and confirmed the compound's efficacy against both Gram-positive and Gram-negative bacteria.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of cycloheptyl (4-methylphenyl)methanol resulted in reduced edema and lower cytokine levels compared to untreated controls. This suggests that the compound may modulate inflammatory responses effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.